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The following table summarizes the adverse effects (AEs) of Tesedostat observed in clinical trials, primarily

involving elderly patients with acute myeloid leukemia (AML) or high-risk myelodysplastic syndrome

(MDS).

Adverse Effect

Frequency & Severity

Clinical Context & Notes

Hematological Toxicity

Thrombocytopenia [1] [2] [3]

Neutropenia / Febrile
Neutropenia [4] [3]

Anemia [2]

Non-Hematological Toxicity

Fatigue / Asthenia [2] [5]

Gastrointestinal Effects (Nausea,
Vomiting, Diarrhea, Constipation)

Very common (Grade 3-5);
reported as a Dose Limiting
Toxicity (DLT) [2].

Very common; leading to
increased early death rate from

infections in one study [3].

Reported as a DLT at high doses
(320 mg) [2].

Very common [5].

Common [2].

A key toxicity in AML/MDS
studies. Can be life-threatening

3].

A major risk during intensive
chemotherapy combinations.

Frequently observed across
solid tumor and leukemia trials.
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(2]
Peripheral Edema [2]
Cardiac Toxicity

Atrial Fibrillation [3]

Other Serious Adverse Events

Elevated Liver Enzymes (e.qg.,
ALT) [2]

Peripheral Sensory Neuropathy

[5]

Paclitaxel Infusion Reactions [2]

(5]

Dyspnoea [5]

Common [2].

More common in the Tosedostat
arm compared to standard
treatment [3].

Reported as a DLT (Grade 3) [2].

Common (59%) in combination
with paclitaxel [5].

Very high frequency (59%) when

combined with paclitaxel [2] [5].

Reported as a DLT (Grade 3) in
one patient [5].

Identified in a randomized
Phase Il study with elderly AML
patients.

Primarily associated with
paclitaxel co-administration.

Led to protocol changes,
pausing Tosedostat around
paclitaxel infusions.

Experimental Protocols for Safety and Mechanism

For researchers investigating the safety profile and mechanism of action of Tesedostat, the following

methodologies from clinical and preclinical studies can serve as a reference.

Clinical Trial Design for Safety Assessment

The safety data in the table above was primarily gathered through phase I/II clinical trials. A typical study

design involves [2] [3]:
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e Patient Population: Studies often focus on specific populations, such as elderly patients (e.g., >65
years) with relapsed/refractory AML or high-risk MDS [1] [3].
¢ Dosing Schedule: Tosedostat is administered orally once daily. Common doses tested are 120 mg
or 180 mg, either continuously or on a days 1-21 schedule per 28-day cycle [4] [2] [3]. An initial
induction dose (e.g., 240 mg) may be followed by a lower maintenance dose [2].
e Safety Monitoring:
o Toxicity Grading: Adverse events are recorded and graded based on standardized criteria like
the Common Terminology Criteria for Adverse Events (CTCAE) [5].
o Dose-Limiting Toxicity (DLT) Definition: DLTs are predefined as specific high-grade events
(e.g., Grade 4 thrombocytopenia, certain non-hematological Grade 3-4 toxicities) occurring
within the first treatment cycle (e.g., 21-28 days) [2] [5].
o Dose Escalation: The study proceeds to higher doses if few DLTs are observed in a cohort.
The Maximum Tolerated Dose (MTD) is defined as the dose at which a predefined number of
patients experience DLTs [2] [5].

Protocol for a Combination Therapy Study

A Phase Ib dose-escalation study investigated Tosedostat with paclitaxel in advanced solid tumours. The

protocol can be summarized as follows [5]:

o Treatment Plan: Patients received intravenous paclitaxel (135-175 mg/m?) once every 21 days for
up to six cycles. Oral Tosedostat (90—240 mg) was taken daily, starting from day 2.
o Safety Management: Due to a high incidence of paclitaxel infusion reactions, the protocol was

amended to interrupt Tosedostat dosing for 5 days around the second and subsequent paclitaxel
infusions.

e Pharmacokinetic (PK) Sampling: Blood samples were taken on days 1, 21, and 22 to determine
plasma levels of paclitaxel, Tosedostat, and its active metabolite (CHR-79888). Analysis was
performed using validated LC-MS/MS methods.

Mechanism of Action and Toxicity Pathways

The diagram below illustrates the hypothesized mechanism of Tosedostat and the pathways linked to its key

adverse effects, particularly hematological toxicity.
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The biochemical rationale for Tosedostat's effects is linked to its primary molecular target:

e Target Enzymes: Tosedostat is a prodrug converted intracellularly to its active form, CHR-79888, a
potent inhibitor of M1 family metalloenzymes including several aminopeptidases (e.g.,
Aminopeptidase N, Puromycin-sensitive aminopeptidase) [1] [2] [6].

¢ Mechanism in Cancer Cells: By inhibiting these enzymes, Tosedostat disrupts the hydrolysis of
peptides and the recycling of amino acids, leading to intracellular amino acid deprivation [2] [5].
This triggers an amino acid deprivation response (AADR), which inhibits the mTOR pathway,
reduces global protein synthesis, and upregulates pro-apoptotic proteins, ultimately inducing
apoptosis (programmed cell death) [2] [5].

¢ Link to Toxicity: This mechanism is particularly effective in rapidly dividing cells, such as leukemia
blasts, explaining its antileukemic effect [1]. However, it also affects other fast-proliferating normal
cells, most notably bone marrow precursors, which directly leads to the observed hematologic
toxicity (thrombocytopenia, neutropenia, anemia) [2] [3].

Frequently Asked Questions for a Research Support
Context

Q1: What is the recommended starting dose of Tosedostat for a preclinical study modeling relapsed
AML? Based on clinical trials in elderly patients with relapsed/refractory AML, a daily oral dose of 120 mg
has been frequently used and is generally well-tolerated for single-agent therapy [1] [2]. For combination

with cytarabine, a dose of 120 mg daily on days 1-21 of a 28-day cycle has been employed [4] [3].

Q2: Are there any specific drug-drug interactions to consider when designing combination studies?
Available clinical data suggests there is no significant pharmacokinetic interaction between Tosedostat
and paclitaxel [2] [5]. However, a critical pharmacodynamic interaction was observed: co-administration
led to a dramatically increased incidence of paclitaxel infusion reactions. This necessitated a protocol
amendment to interrupt Tosedostat dosing around the time of paclitaxel infusion [5]. This highlights the

importance of close safety monitoring for unexpected toxicities in novel combinations.

Q3: Which patient populations appear to be at the highest risk for severe adverse events? Elderly
patients receiving Tosedostat in combination with intensive chemotherapy (e.g., cytarabine) are at high risk
for severe and potentially fatal infectious complications due to febrile neutropenia [3]. Patients with a

history of cardiac issues may also be at increased risk for atrial fibrillation [3].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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